methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 78564-38-2
VCID: VC11798348
InChI: InChI=1S/C21H16N2O2S/c1-25-21(24)19-18(22)17-15(13-8-4-2-5-9-13)12-16(23-20(17)26-19)14-10-6-3-7-11-14/h2-12H,22H2,1H3
SMILES: COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N
Molecular Formula: C21H16N2O2S
Molecular Weight: 360.4 g/mol

methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate

CAS No.: 78564-38-2

Cat. No.: VC11798348

Molecular Formula: C21H16N2O2S

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate - 78564-38-2

Specification

CAS No. 78564-38-2
Molecular Formula C21H16N2O2S
Molecular Weight 360.4 g/mol
IUPAC Name methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C21H16N2O2S/c1-25-21(24)19-18(22)17-15(13-8-4-2-5-9-13)12-16(23-20(17)26-19)14-10-6-3-7-11-14/h2-12H,22H2,1H3
Standard InChI Key WGNJNNSPWUYDJM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N
Canonical SMILES COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate features a thieno[2,3-b]pyridine scaffold substituted with amino, phenyl, and methyl carboxylate groups. The molecular formula is C21H16N2O2S, with a molecular weight of 360.4 g/mol. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 3-Amino-4,6-Diphenylthieno[2,3-b]Pyridine-2-Carboxylate

PropertyValueSource
CAS Number78564-38-2
Molecular FormulaC21H16N2O2S
Molecular Weight360.4 g/mol
IUPAC NameMethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
SMILESCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N
LogPEstimated 4.2 (calculated)

The compound’s planar structure and electron-rich aromatic systems facilitate π-π stacking interactions, which are critical for binding to biological targets such as kinases . The amino group at position 3 enhances solubility in polar solvents, while the phenyl substituents contribute to hydrophobic interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate involves a multi-step protocol starting from 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2a,b). As reported by Alzahrani et al. (2024), the compound is synthesized via:

  • Formation of 2-((3-Cyano-6-Phenylpyridin-2-Yl)Thio)-N-Phenylacetamide Intermediates: Reaction of 2a,b with 2-chloro-N-arylacetamides (1a,b) in ethanol containing sodium ethoxide yields intermediates 3a–d .

  • Cyclization to Thienopyridine Core: Heating intermediates 3a–d with sodium ethoxide induces cyclization, forming the thieno[2,3-b]pyridine scaffold .

The final compound is isolated as a yellow powder with a melting point of 249–251°C and an IR absorption band at 3441 cm⁻¹ (N-H stretch) .

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield
Intermediate formationEtOH, NaOEt, reflux70–85%
CyclizationNaOEt, EtOH, reflux80–83%

Analytical Characterization

  • IR Spectroscopy: Peaks at 3289 cm⁻¹ (C-H aromatic), 1660 cm⁻¹ (C=O ester), and 1540 cm⁻¹ (C=N pyridine) .

  • NMR: ¹H NMR (DMSO-d6) exhibits signals at δ 8.2–7.3 ppm (phenyl protons), δ 6.8 ppm (thiophene H), and δ 3.9 ppm (methoxy group) .

Biological Activity and Mechanisms

Anticancer Activity

Analogous compounds, such as methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, exhibit potent activity against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231 and MDA-MB-468) . These derivatives induce cell cycle arrest at G0/G1 phase and suppress tumor growth in chick chorioallantoic membrane (CAM) models . While direct data for the diphenyl variant is scarce, its structural similarity suggests comparable mechanisms, potentially involving tubulin polymerization inhibition or DNA intercalation .

Table 3: Comparative Anticancer Activity of Thienopyridine Derivatives

CompoundCell Line (GI₅₀, μM)Mechanism
2e (Chloro derivative)MDA-MB-231 (13 μM)G0/G1 arrest, reduced proliferation
Methyl 3-amino-4,6-diphenylNot reportedPredicted: IKK inhibition

Research Challenges and Limitations

  • Synthetic Complexity: Low yields (35–84%) in Suzuki-Miyaura cross-coupling steps due to steric hindrance from phenyl groups .

  • Biological Screening Gaps: Limited in vivo studies and pharmacokinetic data hinder clinical translation.

  • Selectivity Issues: Off-target effects on non-tumorigenic cells (e.g., MCF-12A) remain a concern .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying phenyl substituents to enhance potency and reduce toxicity .

  • Nanoparticle Delivery Systems: Improving bioavailability through liposomal encapsulation.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) in TNBC models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator